molecular formula C20H16N2O3S2 B5214234 ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate

ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate

Cat. No. B5214234
M. Wt: 396.5 g/mol
InChI Key: MXXWSSAXGRCAMD-UHFFFAOYSA-N
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Description

Ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate, commonly known as ETC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETC belongs to the phenothiazine family of compounds, which are known for their diverse pharmacological properties. In

Mechanism of Action

The exact mechanism of action of ETC is not fully understood. However, it is believed that ETC exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. ETC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. ETC has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
ETC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ETC has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, ETC has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETC is its broad range of pharmacological properties. ETC has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. Additionally, ETC has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
However, there are also limitations to the use of ETC in lab experiments. One limitation is the low yield of ETC during synthesis, which can make it difficult to obtain large quantities of the compound for experiments. Additionally, the exact mechanism of action of ETC is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.

Future Directions

There are several future directions for the study of ETC. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the investigation of its potential use as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of ETC and to optimize its synthesis for use in lab experiments.

Synthesis Methods

The synthesis of ETC involves the reaction of 2-amino-10H-phenothiazine with thienyl isocyanate and ethyl chloroformate in the presence of a base. The resulting product is then purified through recrystallization. The yield of ETC is typically around 60-70%.

Scientific Research Applications

ETC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. ETC has also been investigated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, ETC has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl N-[10-(thiophene-2-carbonyl)phenothiazin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-2-25-20(24)21-13-9-10-17-15(12-13)22(19(23)18-8-5-11-26-18)14-6-3-4-7-16(14)27-17/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXWSSAXGRCAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[10-(thiophene-2-carbonyl)phenothiazin-2-yl]carbamate

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